molecular formula C19H22N2O3 B8271095 1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid CAS No. 886363-87-7

1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Cat. No. B8271095
CAS RN: 886363-87-7
M. Wt: 326.4 g/mol
InChI Key: FXNAGGPWQCQISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C19H22N2O3 . It has a molecular weight of 326.39 . The compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .


Synthesis Analysis

The synthesis of such compounds often involves various strategies. For instance, phenol derivatives, which are potential building blocks for the synthesis of bioactive natural products and conducting polymers, can be synthesized through methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, an amine group, and a phenoxy group . The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The phenoxy group is a phenol ether functional group, and the amine group consists of a nitrogen atom with a lone pair of electrons .


Chemical Reactions Analysis

The compound, being a derivative of phenol, may undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

properties

CAS RN

886363-87-7

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

1-[2-amino-1-(3-phenoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H22N2O3/c20-12-18(21-10-9-15(13-21)19(22)23)14-5-4-8-17(11-14)24-16-6-2-1-3-7-16/h1-8,11,15,18H,9-10,12-13,20H2,(H,22,23)

InChI Key

FXNAGGPWQCQISF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)C(CN)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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